molecular formula C15H10N2O B1197452 Isoindolo[1,2-b]quinazolin-12(10h)-one CAS No. 35970-06-0

Isoindolo[1,2-b]quinazolin-12(10h)-one

Cat. No. B1197452
CAS RN: 35970-06-0
M. Wt: 234.25 g/mol
InChI Key: HERDZZROLGGPBU-UHFFFAOYSA-N
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Description

Isoindolo[1,2-b]quinazolin-12(10h)-one is a chemical compound that has been the subject of various studies . It is related to batracylin, a compound with pharmacological activity .


Synthesis Analysis

The synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one has been developed using commercially available 2-bromoanilines and 2-bromobenzyl amines . This process is assisted by a palladium catalyst and results in good yields .


Molecular Structure Analysis

The molecular structure of isoindolo[1,2-b]quinazolin-12(10h)-one is complex and involves the condensation of an isoindole ring with quinoline and isoquinoline fragments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindolo[1,2-b]quinazolin-12(10h)-one are highly selective . Two molecules of CO are incorporated into the substrates selectively .

Scientific Research Applications

  • Antitumor Activity : Isoindolo[1,2-b]quinazolines, including analogues like 10,12-dihydro-7,8-methylenedioxyisoindolo[1,2-b]quinazolin-12(10H)-one, have shown inhibitory activities against HL-60 cell lines and induction of topoisomerase II-mediated DNA cleavage activities, indicating potential as antitumor compounds (Luo et al., 1993).

  • Synthesis and Pharmacological Evaluation : Studies on isoindolo[1,2-b]quinazolin-12(10H)-ones related to batracylin, an antitumor agent, have been conducted. These compounds retained the ability to inhibit topoisomerase II and showed cytotoxicity to leukemia cells, though they were less active than batracylin (Meegalla et al., 1994).

  • Chemical Synthesis Methodologies : Innovative synthesis methods for isoindolo[1,2-b]quinazolin-10(12H)-ones have been developed. For example, a palladium-catalyzed procedure for synthesizing these compounds from commercially available materials, incorporating two molecules of CO selectively, has been reported (Shen et al., 2015).

  • DNA Damage and Topoisomerase Inhibition : Batracylin, a derivative of isoindolo[1,2-b]quinazolin-12(10H)-one, has been identified as a dual inhibitor of DNA topoisomerases I and II. It induces DNA damage, evidenced by DNA-protein cross-links and single-strand breaks, suggesting its potential as an anticancer agent (Rao et al., 2007).

  • Efficient Synthesis Techniques : Other efficient synthesis techniques for isoindolo[1,2-b]quinazolin-10(12H)-ones include methods using rhodium-catalysis, which offer wide substrate tolerance and mild conditions, providing an alternative for the structural elaboration of quinazoline compounds (Lou et al., 2018).

properties

IUPAC Name

10H-isoindolo[1,2-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-15-12-7-3-2-6-11(12)14-16-13-8-4-1-5-10(13)9-17(14)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERDZZROLGGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957395
Record name Isoindolo[1,2-b]quinazolin-12(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolo[1,2-b]quinazolin-12(10h)-one

CAS RN

35970-06-0
Record name 8-Desaminobatracylin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035970060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindolo[1,2-b]quinazolin-12(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Shankar, MB Wagh, MV Madhubabu, N Vembu… - Synlett, 2011 - thieme-connect.com
A concise, highly convergent, and practical synthesis of the clinical-phase anticancer agent batracylin in a two-stage process in excellent yield is described. The B and C rings of this …
Number of citations: 17 www.thieme-connect.com
LC Lin, V Kavala, S Ichake, CF Yao - ChemistrySelect, 2023 - Wiley Online Library
A simple and one‐pot method for the synthesis of isoindolo [1,2‐b]quinazolin‐12(10H)‐one derivative via copper‐catalyzed tandem reaction of N‐(2‐bromobenzyl)‐2‐iodobenzamide …
Y Luo, YF Ren, TC Chou, AY Chen, C Yu, LF Liu… - Pharmaceutical …, 1993 - Springer
A number of isoindolo[l ,2-b]quinazolines and some benzo[4,5]isoquinolino[l,2-b]quinazolines as structural modification analogues of the antitumor compound batracylin were …
Number of citations: 21 link.springer.com
K Dzierzbicka, W Januchta… - Current medicinal …, 2012 - ingentaconnect.com
Batracylin (8-aminoisoindol[1,2-b]-quinasolin-12(10H)-one, BAT), a heterocyclic amine, was isolated in 1978 (NCI, Bethesda, USA) in the course of search for the new anticancer drugs. …
Number of citations: 18 www.ingentaconnect.com
J Guillaumel, S Léonce, A Pierré, P Renard… - European journal of …, 2006 - Elsevier
Closely related to batracylin, 6H-isoindolo[2,1-a]indol-6-ones including 2-nitro- 13a, 2-amino- 14, and 2-diethylaminopropionamide derivative 16 as well as D-ring substituted 13b, 13c …
Number of citations: 75 www.sciencedirect.com
HH Seltzman, SE Fix, P Risbood - Journal of Labelled …, 2011 - Wiley Online Library
Deuterium‐labeled analogs of the topoisomerase inhibitor batracylin were prepared for metabolism studies to further its evaluation as an antitumor agent. Established syntheses of …
GY Remennikov - The Alkaloids: Chemistry and Biology, 2022 - Elsevier
This review deals with the synthesis of naturally occurring alkaloids containing partially or completely saturated pyrimidine nuclei. The interest in these compounds is associated with …
Number of citations: 2 www.sciencedirect.com
MC Tseng, PY Lai, L Shi, HY Li, MJ Tseng, YH Chu - Tetrahedron, 2014 - Elsevier
Starting with commercial and inexpensive reagents, a high-yielding chemical process carried out in [b-3C-im][NTf 2 ] ionic liquid was achieved to afford the synthesis of batracylin and its …
Number of citations: 11 www.sciencedirect.com
UA Kshirsagar, NP Argade - Tetrahedron, 2009 - Elsevier
Starting from cyclic anhydrides and tert-butyl 2-aminobenzylcarbamate, simple and efficient synthesis of diverse range of kinetically controlled angular and thermodynamically controlled …
Number of citations: 35 www.sciencedirect.com
E Jafari, A Jahanian-Najafabadi… - Research in …, 2017 - ncbi.nlm.nih.gov
Cyclic imides are a group of compounds which have valuable biological properties including cytotoxic, anti-inflammatory, antibacterial and antifungal activities. In this study, succinic …
Number of citations: 18 www.ncbi.nlm.nih.gov

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